molecular formula C18H16N2O4S2 B2459959 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)propanamide CAS No. 682783-29-5

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)propanamide

Cat. No.: B2459959
CAS No.: 682783-29-5
M. Wt: 388.46
InChI Key: JDTZVSGBHUBOLI-RVDMUPIBSA-N
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Description

This compound belongs to the thioxothiazolidinone class, characterized by a five-membered thiazolidinone ring with a sulfur atom at position 2 and a ketone at position 2. The (E)-configuration of the furan-2-ylmethylene substituent at position 5 and the 2-methoxyphenyl group on the propanamide side chain define its structural uniqueness.

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-23-14-7-3-2-6-13(14)19-16(21)8-9-20-17(22)15(26-18(20)25)11-12-5-4-10-24-12/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTZVSGBHUBOLI-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the current understanding of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure

The compound features a thiazolidinone backbone, which is characterized by a thiazole ring fused with a carbonyl group and a thioketone. The presence of the furan moiety and methoxyphenyl group enhances its chemical diversity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting various enzymes or receptors involved in disease pathways.

Enzyme Inhibition

Research indicates that compounds within the thiazolidinone class exhibit significant enzyme inhibitory properties. For instance, studies have shown that derivatives can act as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The following table summarizes the inhibitory activity of related compounds:

Table 1: Aldose Reductase Inhibition

CompoundIC50 Value (μM)Comparison to Epalrestat
This compoundTBDTBD
(Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid<0.1>5 times more potent than Epalrestat

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may exhibit promising antifungal and antibacterial properties. For example, derivatives in this class have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through in vitro assays. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models such as carrageenan-induced paw edema in rats.

Case Studies

Recent studies involving animal models have demonstrated the efficacy of this compound in lowering blood glucose levels and improving insulin sensitivity without significant cytotoxic effects on liver cells. One notable study involved diabetic rat models where the administration of the compound resulted in:

  • Reduced Blood Glucose Levels : Significant decrease observed post-treatment.
  • Improved Insulin Sensitivity : Enhanced glucose uptake in peripheral tissues.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives, including (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)propanamide, exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.

Key Findings:

  • Cell Line Studies : The compound has shown cytotoxic effects against human leukemia cell lines, with specific derivatives exhibiting enhanced activity.
  • Mechanism of Action : The anticancer effects are believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to this have shown IC50 values ranging from 5.1 to 22.08 µM against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the furan ring and thioxothiazolidinone moiety allows it to interact with various molecular targets, potentially inhibiting microbial growth.

Research Insights:

  • Inhibition Studies : The compound demonstrated significant antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound in antibiotic development.
  • Mechanism of Action : The interaction with specific enzymes and receptors may disrupt essential cellular processes in bacteria, leading to growth inhibition .

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal highlighted the efficacy of thiazolidinone derivatives in inducing apoptosis in leukemia cells. The researchers conducted flow cytometric analysis and DNA fragmentation assays to confirm the mechanism of action .
  • Case Study on Antimicrobial Activity :
    • Another study focused on the antimicrobial properties of similar compounds, demonstrating their effectiveness against resistant strains of bacteria. The findings suggested that these compounds could serve as templates for developing new antibiotics .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the aromatic rings (e.g., methoxy, hydroxyl, bromo, nitro) and the configuration (E/Z) of the methylene group. These modifications influence molecular weight, solubility, and electronic properties.

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Propanamide/Thiazolidinone) Melting Point (°C) Density (g/cm³)
Target Compound (E)-3-(5-(Furan-2-ylmethylene)-...-N-(2-Methoxyphenyl)propanamide Not explicitly provided* Estimated ~375–400 Furan-2-ylmethylene (E), 2-methoxyphenyl N/A N/A
(E)-3-(5-(Furan-2-ylmethylene)-...-N-(pyridin-2-yl)propanamide C16H13N3O3S2 359.42 Furan-2-ylmethylene (E), pyridin-2-yl N/A 1.48
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-...propanamide C20H18N2O3S2 398.50 4-Methylbenzylidene (Z), 3-hydroxyphenyl N/A 1.43
FE15: (Z)-3-(5-(3-Bromobenzylidene)-...-N-(2-hydroxyphenyl)propanamide C19H15BrN2O3S2 ~463.37 3-Bromobenzylidene (Z), 2-hydroxyphenyl N/A N/A
3-[(Z)-5-(3-Bromobenzylidene)-...-N-(2-nitrophenyl)propanamide C19H14BrN3O4S2 492.37 3-Bromobenzylidene (Z), 2-nitrophenyl N/A N/A
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide C16H14FN3O2S ~331.37 Thiazole core, 4-fluorophenyl, furan N/A N/A

*Note: The molecular formula for the target compound can be inferred as ~C19H16N2O4S2 based on analogs.

Key Observations:
  • Brominated analogs (e.g., FE15) exhibit higher molecular weights, which may correlate with increased steric hindrance or binding affinity to targets like DDX3 helicase .
  • Isomerism: The (E)-configuration in the target compound vs.

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